molecular formula C8H6Br4 B1298649 1,4-Dibromo-2,5-bis(bromomethyl)benzene CAS No. 35335-16-1

1,4-Dibromo-2,5-bis(bromomethyl)benzene

Cat. No. B1298649
CAS RN: 35335-16-1
M. Wt: 421.75 g/mol
InChI Key: UOCMTKLYRROETA-UHFFFAOYSA-N
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Description

1,4-Dibromo-2,5-bis(bromomethyl)benzene is a chemical compound that has been the subject of various studies due to its potential applications in organic synthesis and material science. The compound's structure, characterized by the presence of bromine atoms, makes it a versatile intermediate for further chemical transformations.

Synthesis Analysis

The synthesis of brominated benzene derivatives is a topic of interest in the field of organic chemistry. While the provided papers do not directly describe the synthesis of 1,4-Dibromo-2,5-bis(bromomethyl)benzene, they do offer insights into related bromination reactions and methodologies. For instance, the synthesis of bromo-functionalized 1,2-bis(trimethylsilyl)benzenes through cobalt-catalyzed Diels-Alder cycloaddition and iridium-mediated C-H activation has been reported . Additionally, the total synthesis of a naturally occurring dibrominated benzene derivative has been achieved starting from a bromo-dimethoxyphenyl methanol, showcasing the utility of bromination in complex molecule construction .

Molecular Structure Analysis

The molecular structure of 1,4-Dibromo-2,5-bis(bromomethyl)benzene and its derivatives has been explored through single-crystal X-ray diffraction techniques. The studies reveal that the packing interactions in the solid state can vary significantly, with some structures being dominated by C–Br...π(arene) interactions, while others exhibit a combination of C–H...Br hydrogen bonds, Br...Br interactions, and arene–arene π-stacking . These interactions are crucial for understanding the material properties and reactivity of such compounds.

Chemical Reactions Analysis

The reactivity of brominated benzene derivatives is influenced by the presence of bromine atoms, which can participate in various chemical reactions. For example, the bromo derivative from the synthesis of 1,2-bis(trimethylsilyl)benzenes undergoes Suzuki reactions with phenylboronic acids, demonstrating the compound's utility in cross-coupling reactions . The polymorphism of 1,4-Dibromo-2,5-bis(bromomethyl)benzene has been studied, showing different intermolecular Br⋯Br interactions that can influence the compound's reactivity .

Physical and Chemical Properties Analysis

The physical and chemical properties of 1,4-Dibromo-2,5-bis(bromomethyl)benzene have been investigated, revealing the existence of two polymorphic forms with distinct crystal structures and thermodynamic relationships . The polymorphs are linked by intermolecular Br⋯Br interactions, forming layers of linked rings. The thermodynamic stability of these forms varies with temperature, exhibiting enantiotropism. The melting points and densities of these polymorphs have been characterized, providing insight into their physical properties and potential applications .

Scientific Research Applications

Polymer Synthesis

1,4-Dibromo-2,5-bis(bromomethyl)benzene has been used as an initiator in atom transfer radical polymerization (ATRP) of styrene. This process led to the creation of macromonomers with a central 2,5-dibromobenzene ring, which were further utilized in Suzuki coupling reactions to synthesize polyphenylene with alternating polystyrene and hexyl side chains (Cianga et al., 2002). Similarly, these macromonomers were used in cationic ring opening polymerization (CROP) of tetrahydrofuran to produce poly(p-phenylene) (PPP) with alternating polytetrahydrofuran (PTHF) and hexyl side chains (Cianga, Hepuzer, & Yagcı, 2002).

Crystal Structure Analysis

The compound has been studied for its crystallographic properties. For instance, different structural forms of 1,4-dibromo-2,5-bis(bromomethyl)benzene were characterized, revealing the role of Br...Br contacts and C-H...Br hydrogen bonds in their crystal packing patterns. These studies provide insights into the molecular interactions and packing behavior of such brominated compounds (Kuś et al., 2023).

Material Science and Photovoltaic Applications

1,4-Dibromo-2,5-bis(bromomethyl)benzene has been utilized in the synthesis of main-chain fullerene polymers, which are proposed as promising materials for photovoltaic applications. The synthesis involves controlled reversible-deactivation radical additions, leading to the formation of polymers containing fullerene in the main chain, thus indicating potential in solar energy conversion and storage technologies (Hiorns et al., 2009).

Mechanism of Action

The mechanism of action of “1,4-Dibromo-2,5-bis(bromomethyl)benzene” is related to its polymorphism. Form I becomes thermodynamically stable at higher temperatures and both forms are related by enantiotropism . The high-temperature form can easily be prepared pure by solidification of the melt, which is in agreement with Ostwald’s step rule, because form I crystallizes at a temperature where it is thermodynamically metastable .

Future Directions

The future directions of “1,4-Dibromo-2,5-bis(bromomethyl)benzene” research could involve further investigations into its polymorphism, as well as its potential applications in various fields. The discovery of its polymorphic modifications and their thermodynamic relationships provide a basis for further studies .

properties

IUPAC Name

1,4-dibromo-2,5-bis(bromomethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6Br4/c9-3-5-1-7(11)6(4-10)2-8(5)12/h1-2H,3-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOCMTKLYRROETA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1Br)CBr)Br)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6Br4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50348707
Record name 1,4-dibromo-2,5-bis(bromomethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50348707
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

421.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,4-Dibromo-2,5-bis(bromomethyl)benzene

CAS RN

35335-16-1
Record name 1,4-dibromo-2,5-bis(bromomethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50348707
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,4-Dibromo-2,5-bis(bromomethyl)benzene
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is interesting about the crystal structure of 1,4-Dibromo-2,5-bis(bromomethyl)benzene?

A1: 1,4-Dibromo-2,5-bis(bromomethyl)benzene exhibits polymorphism, meaning it can exist in two different crystalline forms. These forms, denoted as Form I and Form II, differ in their crystal packing and thermodynamic stability. Form I crystallizes in the triclinic space group P, while Form II crystallizes in the monoclinic space group P21/c. Both forms display layers held together by intermolecular Br⋯Br interactions, forming unique ring systems. []

Q2: Why is 1,4-Dibromo-2,5-bis(bromomethyl)benzene useful in polymer chemistry?

A3: 1,4-Dibromo-2,5-bis(bromomethyl)benzene serves as a valuable building block in polymer synthesis due to its reactive bromine atoms. It can act as a bifunctional initiator in Atom Transfer Radical Polymerization (ATRP), allowing for controlled growth of polymer chains from both ends of the molecule. [, ]

Q3: What are some examples of polymers synthesized using 1,4-Dibromo-2,5-bis(bromomethyl)benzene?

A3: Researchers have successfully used 1,4-Dibromo-2,5-bis(bromomethyl)benzene to synthesize a range of polymers, including:

  • Benzoxazine-functionalized polystyrene macromonomers: These macromonomers, synthesized through a multi-step process involving ATRP and subsequent reactions, exhibit thermal curing properties leading to the formation of thermosets. []
  • Comb-like polyarylenes: By utilizing Suzuki coupling and oxidative polymerization techniques, researchers created polyarylenes with polystyrene side chains, showcasing the versatility of 1,4-Dibromo-2,5-bis(bromomethyl)benzene as a precursor. []
  • Poly(p-phenylenes) with various side chains: By employing ATRP and cationic ring-opening polymerization, researchers created poly(p-phenylenes) with well-defined polystyrene, polytetrahydrofuran, or alternating side chains. These polymers were characterized by various techniques including GPC, NMR, and thermal analysis. []

Q4: Are there other interesting structural features in molecules containing bromine atoms like 1,4-Dibromo-2,5-bis(bromomethyl)benzene?

A5: Yes, studies have shown that molecules containing bromine atoms, including bromomethyl and dibromomethyl substituents, often exhibit specific intermolecular interactions. These Br⋯Br contacts, significantly shorter than twice the van der Waals radius of bromine (3.7 Å), play a crucial role in defining the crystal packing of these compounds. Researchers classify these interactions as Type I and Type II, providing insights into the structural organization of these materials. []

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